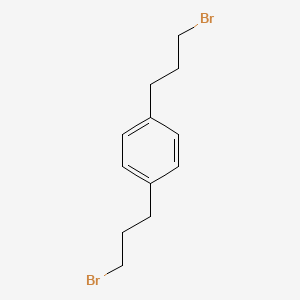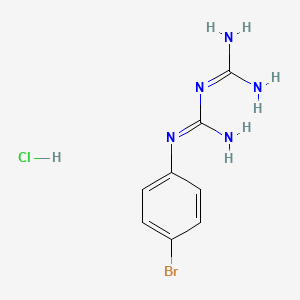
1-(p-Bromophenyl)biguanide hydrochloride
Overview
Description
Synthesis Analysis
A series of novel N, N -disubstituted biguanides have been synthesized using varied secondary amines and cyanoguanidine under microwave irradiation . Biguanides are air-stable polynitrogenated compounds composed of two guanidine units bound by a common nitrogen atom .Molecular Structure Analysis
The molecular formula of 1-(p-Bromophenyl)biguanide hydrochloride is C8H11BrClN5 . The average mass is 292.563 Da and the monoisotopic mass is 290.988617 Da .Chemical Reactions Analysis
Biguanides do not cause insulin release, but the presence of some insulin is essential for their action . They suppress hepatic gluconeogenesis and glucose output from the liver, which is the major action .Physical And Chemical Properties Analysis
Poly(hexamethylene biguanide) hydrochloride (PHMB) is a well-known polymeric biocide that has a broad spectrum of action against pathogens including gram-positive and gram-negative bacteria . PHMB consists of 7–11 cationic biguanide groups separated by repeating hexamethylene segments with end groups of amine, guanidine, and others .Mechanism of Action
Target of Action
It is known that biguanides, a class of drugs to which this compound belongs, primarily target the mitochondrial complex i . This interaction plays a crucial role in the regulation of glucose metabolism .
Mode of Action
Biguanides, such as 1-(p-Bromophenyl)biguanide hydrochloride, inhibit mitochondrial complex I, leading to a decrease in the production of mitochondrial ATP . This results in an increase in the cytoplasmic ADP:ATP and AMP:ATP ratios . These changes activate AMP-activated protein kinase (AMPK), an enzyme that plays an important role in the regulation of glucose metabolism .
Pharmacokinetics
It is known that biguanides are absorbed from the gastrointestinal tract and are excreted unchanged in the urine .
Result of Action
The result of the action of 1-(p-Bromophenyl)biguanide hydrochloride is the regulation of glucose metabolism, leading to lower blood glucose levels . This makes it potentially useful in the treatment of conditions like type 2 diabetes mellitus .
Safety and Hazards
properties
IUPAC Name |
2-(4-bromophenyl)-1-(diaminomethylidene)guanidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN5.ClH/c9-5-1-3-6(4-2-5)13-8(12)14-7(10)11;/h1-4H,(H6,10,11,12,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYQMWQDOBAABA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C(N)N=C(N)N)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19579-40-9 | |
| Record name | BIGUANIDE, MONOHYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49303 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



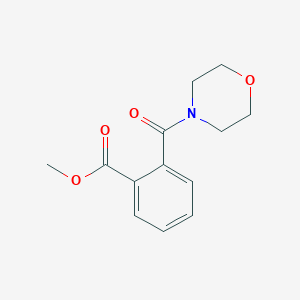

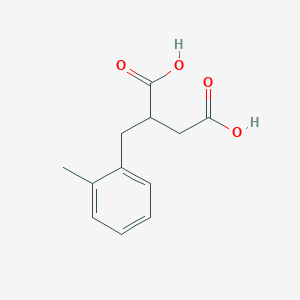

![4-Bromo-N,N-bis[(4-methoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B3049081.png)



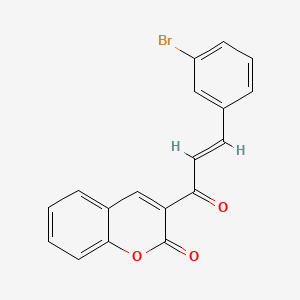

![2-[(4-Phenoxyphenyl)carbamoyl]benzoic acid](/img/structure/B3049093.png)


